2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid
Description
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2, a carboxylic acid group at position 4, and a 1-methylpyrazol-4-yloxy moiety at position 5. The ether linkage (oxy group) between the pyrimidine and pyrazole rings distinguishes it from analogs with direct carbon-carbon bonds or other substituents. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyrimidine and pyrazole motifs in bioactive molecules .
Properties
Molecular Formula |
C9H7ClN4O3 |
|---|---|
Molecular Weight |
254.63 g/mol |
IUPAC Name |
2-chloro-6-(1-methylpyrazol-4-yl)oxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-14-4-5(3-11-14)17-7-2-6(8(15)16)12-9(10)13-7/h2-4H,1H3,(H,15,16) |
InChI Key |
YYBPUPXQQDAXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2=NC(=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Reaction Conditions and Yields
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Chlorination + Nucleophilic Substitution | Chlorination of pyrimidine, substitution with 1-methylpyrazol-4-ol | High regioselectivity, good yields | Requires handling of POCl3, moisture sensitive |
| Pd-Catalyzed Cross-Coupling | Coupling of aminopyrazole with pyrimidine derivatives | Versatile, applicable to diverse substrates | Requires expensive catalysts, inert atmosphere |
| Multi-step Condensation + Functionalization | Synthesis of pyrazole, condensation with pyrimidine, oxidation, chlorination | Allows structural diversity | Longer synthesis time, multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in enzyme activity and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Heterocyclic Core Variations
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Structure : Replaces the 1-methylpyrazol-4-yloxy group with a methyl group at position 6.
- Key Differences: The methyl group is smaller and non-aromatic, reducing steric hindrance but limiting π-π stacking interactions.
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid (CAS 306960-80-5)
- Structure : Features a trifluoromethyl (-CF₃) group at position 6.
- Higher lipophilicity (logP) compared to the pyrazole-oxy-substituted compound, which may affect membrane permeability .
Pyridine-Based Analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid)
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (Aqueous) | pKa (Carboxylic Acid) |
|---|---|---|---|---|
| Target Compound | ~265.6* | ~1.2 | Moderate | ~2.8 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 188.6 | ~0.8 | High | ~2.9 |
| 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | 226.5 | ~2.5 | Low | ~2.7 |
*Estimated based on molecular formula.
Notes:
Biological Activity
2-Chloro-6-(1-methylpyrazol-4-yl)oxy-pyrimidine-4-carboxylic acid (CAS: 1993992-17-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 254.63 g/mol. The structure includes a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
The biological activity is largely attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from similar structures have been noted to inhibit Aurora-A kinase, which is crucial for mitosis and cell cycle regulation .
Study on Anticancer Efficacy
In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened for cytotoxicity against cancer cell lines, demonstrating that modifications to the pyrazole structure could significantly enhance anticancer activity .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound are necessary to validate its potential as an effective therapeutic agent. Preliminary results suggest that it may exhibit lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-Chloro-6-(1-methylpyrazol-4-YL)oxy-pyrimidine-4-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling. A common approach is:
Core Pyrimidine Formation : Start with a 2,6-dichloropyrimidine-4-carboxylic acid scaffold.
Oxy-functionalization : Introduce the 1-methylpyrazole-4-yloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purification : Use column chromatography or recrystallization to isolate intermediates.
Key factors affecting yield include temperature control during SNAr and stoichiometric ratios of the pyrazole nucleophile. For reproducibility, ensure anhydrous conditions to prevent hydrolysis of reactive intermediates .
Advanced: How can regioselectivity challenges in the pyrimidine functionalization step be mitigated?
Answer:
Regioselectivity in pyrimidine substitution is influenced by electronic and steric effects. Strategies include:
- Directing Groups : Use temporary protecting groups (e.g., Boc) on the carboxylic acid to steer reactivity toward the 6-position .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–O bond formation, leveraging steric hindrance from the 1-methyl group on pyrazole to favor the desired regiochemistry .
- Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict favorable sites for substitution .
Basic: What spectroscopic and chromatographic methods validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrimidine core (δ ~8.5 ppm for pyrimidine protons) and pyrazole moiety (δ ~7.8 ppm for aromatic protons). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via ¹H-¹³C HMBC .
- LCMS/HPLC : Monitor purity (>95%) using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 295.03) .
- IR Spectroscopy : Validate the carboxylic acid group (broad O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) .
Advanced: How should researchers resolve contradictions in bioactivity data across kinase inhibition assays?
Answer:
Discrepancies often arise from assay conditions or off-target effects. Methodological solutions include:
- Kinase Panel Screening : Test against a broad panel (e.g., Src, Abl, EGFR) to identify selectivity profiles. Use ATP-competitive controls to validate assay integrity .
- Cellular Context : Compare activity in cell lines with varying expression levels of target kinases (e.g., HeLa vs. HEK293). Normalize data to cellular ATP levels .
- Structural Analysis : Perform co-crystallography or molecular docking to confirm binding modes and rule out nonspecific interactions .
Basic: What are the primary biological targets of this compound?
Answer:
The compound exhibits activity against:
- Tyrosine Kinases : Inhibits Src and Abl kinases via competitive binding to the ATP pocket, with IC₅₀ values in the nanomolar range .
- Nicotinic Receptors : Modulates α7 nAChR activity, potentially relevant in neurodegenerative disease models .
- Antimicrobial Targets : Preliminary data suggest inhibition of bacterial dihydrofolate reductase (DHFR) .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Prodrug Derivatization : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis restoring activity .
- Formulation : Use nanoemulsions or liposomal encapsulation to improve solubility and bioavailability .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) using liver microsome assays. Introduce fluorination to block metabolic hot spots .
Basic: How are structure-activity relationships (SARs) explored for this compound?
Answer:
- Analog Synthesis : Vary substituents on the pyrimidine (e.g., Cl → F) and pyrazole (e.g., methyl → ethyl) to assess impact on potency .
- Biological Testing : Compare IC₅₀ values across analogs in enzymatic and cellular assays. Correlate electronic properties (Hammett constants) with activity .
Advanced: How can researchers address solubility limitations in aqueous assay buffers?
Answer:
- pH Adjustment : Use sodium bicarbonate (pH 8.5) to deprotonate the carboxylic acid, enhancing solubility. Confirm stability via LCMS post-adjustment .
- Co-Solvents : Employ DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes without disrupting biological assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential chloride byproduct release .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .
Advanced: How to design a stability study under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
